molecular formula C6H14ClNO2 B1453989 2-[(Propan-2-yl)amino]propanoic acid hydrochloride CAS No. 1396966-78-1

2-[(Propan-2-yl)amino]propanoic acid hydrochloride

Cat. No.: B1453989
CAS No.: 1396966-78-1
M. Wt: 167.63 g/mol
InChI Key: DGWIWHNXEDBUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Propan-2-yl)amino]propanoic acid hydrochloride, also known as N-isopropylalanine hydrochloride, is a compound with the molecular formula C6H13NO2·HCl. It is a derivative of alanine, an amino acid, and is characterized by the presence of an isopropyl group attached to the nitrogen atom. This compound is typically found in a white to off-white powder form and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yl)amino]propanoic acid hydrochloride can be achieved through various chemical reactions. One common method involves the reaction of alanine with isopropylamine in the presence of hydrochloric acid. The reaction proceeds as follows:

    Reactants: Alanine and isopropylamine.

    Conditions: The reaction is typically carried out in an aqueous medium at room temperature.

    Product: The resulting product is this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yl)amino]propanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It can undergo substitution reactions where the isopropyl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-[(Propan-2-yl)amino]propanoic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets. It is believed to act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Alanine: The parent amino acid from which 2-[(Propan-2-yl)amino]propanoic acid hydrochloride is derived.

    N-methylalanine: Another derivative of alanine with a methyl group attached to the nitrogen atom.

    N-ethylalanine: Similar to N-methylalanine but with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with biological molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(propan-2-ylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)7-5(3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWIWHNXEDBUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Propan-2-yl)amino]propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(Propan-2-yl)amino]propanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(Propan-2-yl)amino]propanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(Propan-2-yl)amino]propanoic acid hydrochloride
Reactant of Route 5
2-[(Propan-2-yl)amino]propanoic acid hydrochloride
Reactant of Route 6
2-[(Propan-2-yl)amino]propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.